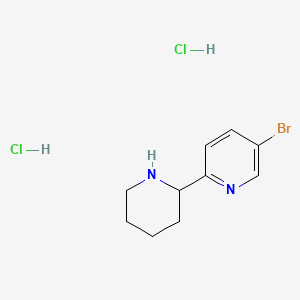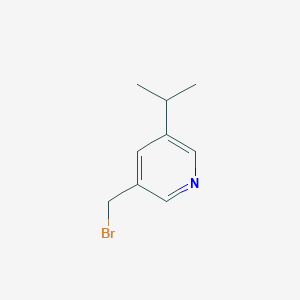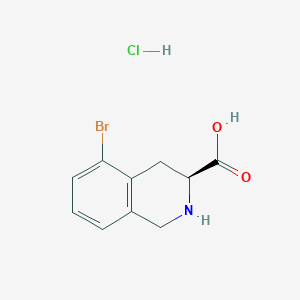
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C6H10N4S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine typically involves the reaction of 5-methyl-6-(methylthio)pyrimidine-4-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired hydrazine derivative .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, hydrazones, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular processes, including signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydrazino-6-methyl-5-nitropyrimidine
- 2-Methylthio-4-hydrazino-6-chloropyrimidine
- 4,6-Dihydrazino-5-nitropyrimidine
Uniqueness
4-Hydrazineyl-5-methyl-6-(methylthio)pyrimidine is unique due to the presence of both hydrazine and methylthio groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H10N4S |
|---|---|
Peso molecular |
170.24 g/mol |
Nombre IUPAC |
(5-methyl-6-methylsulfanylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C6H10N4S/c1-4-5(10-7)8-3-9-6(4)11-2/h3H,7H2,1-2H3,(H,8,9,10) |
Clave InChI |
PDIHWKDRSPVJLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN=C1SC)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)






